molecular formula C10H13N5O3S B13730677 9-(4-Thiopentofuranosyl)-9h-purin-6-amine CAS No. 15023-77-5

9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Cat. No.: B13730677
CAS No.: 15023-77-5
M. Wt: 283.31 g/mol
InChI Key: SIGIJBMOORTVPB-UHFFFAOYSA-N
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Description

9-(4-Thiopentofuranosyl)-9h-purin-6-amine: is a compound of significant interest in the field of nucleoside analogs. This compound is structurally characterized by the presence of a thiopentofuranosyl group attached to a purine base. The incorporation of sulfur into the sugar moiety enhances its stability and alters its biological properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine typically involves the protection of the thiopentofuranosyl group followed by its attachment to the purine base. One common method involves the use of 4-methoxytrityl chloride (MMTrCl) for protection, followed by acetic anhydride in pyridine . The protected derivative is then coupled with the purine base under specific conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Thiopentofuranosyl)-9h-purin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom in the sugar moiety, which can participate in unique chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering the thiopentofuranosyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry: In chemistry, 9-(4-Thiopentofuranosyl)-9h-purin-6-amine is used as a building block for the synthesis of modified nucleosides and nucleotides.

Biology: In biological research, this compound is utilized in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics. Its incorporation into RNA or DNA can enhance stability and resistance to enzymatic degradation, making it valuable for the design of therapeutic oligonucleotides .

Medicine: Its modified structure can improve the pharmacokinetic properties of nucleoside analogs, leading to enhanced efficacy and reduced toxicity in antiviral and anticancer therapies .

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and biosensors. Its unique chemical properties enable the design of highly sensitive and specific detection systems for various biomolecules .

Mechanism of Action

The mechanism of action of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the sugar moiety enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This stability allows the compound to effectively inhibit DNA or RNA synthesis, leading to the disruption of cellular replication and transcription processes .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases. By inhibiting these enzymes, this compound can effectively block the replication of viral genomes or the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine lies in its specific structural modifications, which confer enhanced stability and unique biological properties. Its ability to resist enzymatic degradation and effectively inhibit nucleic acid synthesis makes it a valuable compound for various scientific and medical applications .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIJBMOORTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933896
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0
Record name NSC110342
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC109160
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC97111
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Record name Adenosine, 4'-thio-
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Record name NSC81154
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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